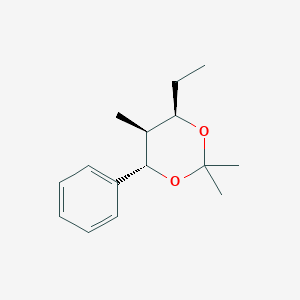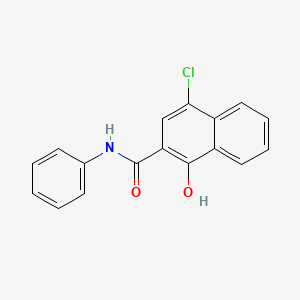
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a halogenated derivative of naphthalene carboxamide. This compound is known for its significant biological activities, particularly in inhibiting photosynthetic electron transport in photosystem II
Métodos De Preparación
The synthesis of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the halogenation of 1-hydroxynaphthalene-2-carboxanilide derivatives. The reaction conditions often include the use of halogenating agents such as chlorine or bromine in the presence of suitable solvents and catalysts . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound for studying halogenation reactions and the effects of halogen substituents on chemical reactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In photosynthetic systems, the compound inhibits photosynthetic electron transport by interacting with chlorophyll a and aromatic amino acids present in pigment-protein complexes, primarily in photosystem II . This inhibition disrupts the normal flow of electrons, leading to a decrease in photosynthetic efficiency.
Comparación Con Compuestos Similares
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
- N-(3,5-dichlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(4-bromo-3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(2,5-dibromophenyl)-1-hydroxy-naphthalene-2-carboxamide
- 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide
These compounds share similar structural features but differ in the type and position of halogen substituents. The differences in halogenation patterns can significantly affect their biological activities and chemical properties .
Propiedades
Número CAS |
632299-12-8 |
|---|---|
Fórmula molecular |
C17H12ClNO2 |
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-15-10-14(16(20)13-9-5-4-8-12(13)15)17(21)19-11-6-2-1-3-7-11/h1-10,20H,(H,19,21) |
Clave InChI |
UCAFNKUHZDYYTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


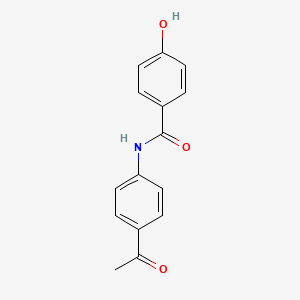
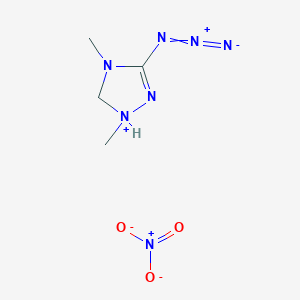
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
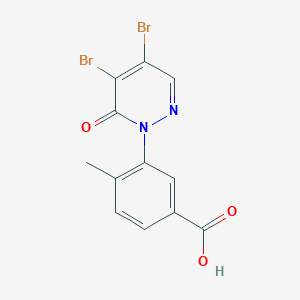
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
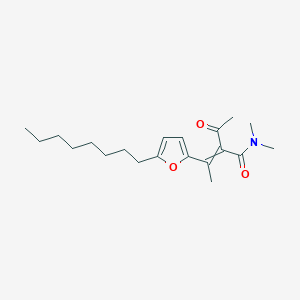
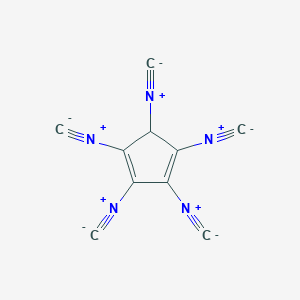
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
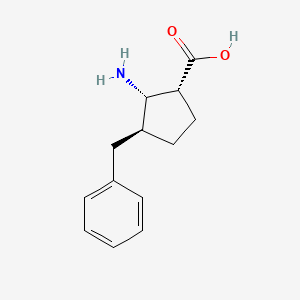
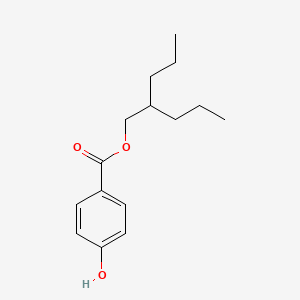
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)

